2,2-Dimethylazetidine-3-carboxylic acid
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Overview
Description
2,2-Dimethylazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azetidine family, which is known for its significant ring strain due to the small ring size. The presence of the carboxylic acid group adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. Another method involves the cyclization of amino alcohols with excellent stereoselectivities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
2,2-Dimethylazetidine-3-carboxylic acid can be compared with other similar compounds, such as aziridine-2-carboxylic acid and other azetidine derivatives:
Aziridine-2-carboxylic acid: This compound has a three-membered ring, making it even more strained and reactive compared to azetidines.
Other Azetidine Derivatives: These include various substituted azetidines that differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,2-dimethylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(3-7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
InChI Key |
LMBSZWIYUKKBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)C(=O)O)C |
Origin of Product |
United States |
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